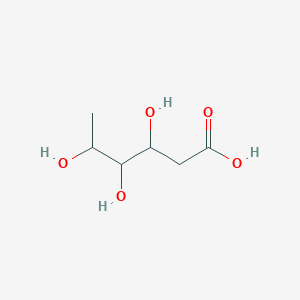
Digitoxic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digitoxic acid is a carbonyl compound.
Applications De Recherche Scientifique
Cardiovascular Applications
Digitoxin primarily functions by inhibiting the Na⁺/K⁺-ATPase pump, leading to increased intracellular sodium and calcium concentrations. This mechanism enhances cardiac contractility and is beneficial in treating heart failure.
- Mechanism of Action : By inhibiting the Na⁺/K⁺-ATPase pump, digitoxin increases intracellular calcium, which facilitates stronger cardiac contractions. It also modifies electrical activity in the heart, which can help regulate arrhythmias .
Anticancer Potential
Recent studies indicate that digitoxin may serve as a promising anticancer agent. Its cytotoxic effects have been observed against various cancer cell lines, including multidrug-resistant HepG2 cells.
- Cytotoxicity : Digitoxin has shown significant cytotoxicity towards HepG2/ADM cells, with IC₅₀ values indicating effective dose-dependent cell death . The compound induces G2/M phase arrest and apoptosis through mitochondrial pathways, characterized by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Mechanisms of Action : The anticancer effects are attributed to several mechanisms:
Table 1: Summary of Key Studies on Digitoxin's Anticancer Effects
Therapeutic Concerns
Despite its potential benefits, the clinical use of digitoxin is limited by its narrow therapeutic index and associated cardiotoxicity. Careful monitoring of serum levels is essential to avoid toxicity while achieving therapeutic effects .
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3,4,5-trihydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O5/c1-3(7)6(11)4(8)2-5(9)10/h3-4,6-8,11H,2H2,1H3,(H,9,10) |
Clé InChI |
GANHVRLFUFUPED-UHFFFAOYSA-N |
SMILES |
CC(C(C(CC(=O)O)O)O)O |
SMILES canonique |
CC(C(C(CC(=O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















